4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile
Overview
Description
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is an organic compound with the molecular formula C12H12ClNO. It is a derivative of tetrahydropyran, featuring a chlorophenyl group and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile involves the reaction of (4-chlorophenyl)acetonitrile with bis(2-chloroethyl)ether in the presence of a base such as sodium tert-butoxide. The reaction is typically carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthetic route mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Oxidation Reactions: The tetrahydropyran ring can be oxidized under specific conditions to form different derivatives.
Reduction Reactions: The carbonitrile group can be reduced to form amines or other functional groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
Substitution: Formation of substituted chlorophenyl derivatives.
Oxidation: Formation of oxidized tetrahydropyran derivatives.
Reduction: Formation of amines or other reduced derivatives.
Scientific Research Applications
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: It can be used in the development of new materials with specific properties.
Biological Studies: It is used in research to study its effects on biological systems and potential therapeutic applications
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4-(2-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile: Similar structure but with a different position of the chlorine atom on the phenyl ring.
4-Cyanotetrahydropyran: Lacks the chlorophenyl group but has a similar tetrahydropyran and carbonitrile structure.
Uniqueness
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications .
Biological Activity
4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuroprotection and anticancer therapies. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a tetrahydro-pyran ring substituted with a chlorophenyl group and a carbonitrile functional group. Its chemical structure can be represented as follows:
Neuroprotective Properties
Research has indicated that derivatives of this compound exhibit neuroprotective activity . This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role. Compounds with similar structures have been shown to modulate glutamatergic and GABAergic systems, thereby potentially reducing neuronal damage .
Anticancer Activity
Recent studies have highlighted the compound's efficacy against glioma cells. A specific derivative, identified as compound 4j, demonstrated significant growth inhibition in glioblastoma multiforme (GBM) cell lines. It was effective in both 2D and 3D cultures, indicating its potential for targeting cancer stem cells . The mechanism involves the inhibition of the AKT signaling pathway, which is pivotal in tumor growth and survival.
Table 1: Summary of Anticancer Activity
Compound | Cell Line | EC50 (µM) | Mechanism of Action |
---|---|---|---|
4j | GBM | <1 | AKT2/PKBβ Inhibition |
4j | Non-cancerous cells | >5 | Low cytotoxicity |
Study on Glioblastoma
In a study conducted by researchers at Huazhong University of Science and Technology, compound 4j was evaluated against various glioma cell lines. The results indicated that it inhibited neurosphere formation in primary patient-derived glioma stem cells while exhibiting low toxicity towards non-cancerous cells . This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy tissues.
Mechanistic Insights
The inhibition of AKT2/PKBβ by compound 4j correlates with reduced malignancy in glioma, as higher levels of AKT2 are associated with poor patient outcomes. The study established a novel biochemical function for this class of compounds, paving the way for further exploration into their therapeutic potential .
Properties
IUPAC Name |
4-(4-chlorophenyl)oxane-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO/c13-11-3-1-10(2-4-11)12(9-14)5-7-15-8-6-12/h1-4H,5-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZHCOVGTFPCSQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701218287 | |
Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701218287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3648-74-6 | |
Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3648-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Chlorophenyl)tetrahydro-2H-pyran-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701218287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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